(6-Methylpyridazin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6-Methylpyridazin-3-yl)boronic acid” is a chemical compound with the empirical formula C6H8BNO2 . It has a molecular weight of 136.94 .
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters, such as “(6-Methylpyridazin-3-yl)boronic acid”, can be achieved through several methods. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another promising method is the iridium- or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation .Chemical Reactions Analysis
Boronic acids, including “(6-Methylpyridazin-3-yl)boronic acid”, are widely used in Suzuki–Miyaura cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications
Synthesis and Cross-Coupling Reactions
(6-Methylpyridazin-3-yl)boronic acid and its derivatives have been extensively researched for their utility in organic synthesis, particularly in cross-coupling reactions. Studies highlight the synthesis of novel pyridinylboronic acids and esters, which are pivotal in regioselective halogen-metal exchange reactions and subsequent quenching with triisopropylborate. These compounds demonstrate significant stability and reactivity in Pd-catalyzed coupling with aryl halides, enabling the creation of diverse pyridine libraries (Bouillon et al., 2003). Additionally, the development of novel heterocyclic boron derivatives, such as (6-bromopyridin-3-yl)boronic ester and acid, has been explored for their unique structural and stability properties, further supporting their application in combinatorial chemistry (Sopková-de Oliveira Santos et al., 2003).
Radioligand Synthesis
The compound has found applications in the synthesis of radioligands for positron emission tomography (PET) imaging. For instance, MK-1064, a radioligand for imaging orexin-2 receptor, was synthesized utilizing (6-Methylpyridazin-3-yl)boronic acid. This showcases the compound's role in developing novel diagnostic tools for neurological conditions (Gao et al., 2016).
Ligand Development for Metal Complexes
Research into novel pyridazine-based scorpionate ligands highlights the synthesis of cobalt and nickel boratrane compounds. (6-Methylpyridazin-3-yl)boronic acid derivatives are instrumental in forming these complexes, which exhibit unique structural and magnetic properties, demonstrating potential for diverse applications in catalysis and material science (Nuss et al., 2011).
Boronic Acid Catalysis
The versatility of boronic acids, including (6-Methylpyridazin-3-yl)boronic acid derivatives, extends to catalysis. These compounds are used in highly enantioselective aza-Michael additions, showcasing their utility in synthesizing densely functionalized cyclohexanes. This research underlines the critical role of boronic acids in advancing organic synthesis techniques (Hashimoto et al., 2015).
Safety And Hazards
Boronic acids, including “(6-Methylpyridazin-3-yl)boronic acid”, may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
properties
IUPAC Name |
(6-methylpyridazin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c1-4-2-3-5(6(9)10)8-7-4/h2-3,9-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGBKYMFKRUGAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NN=C(C=C1)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methylpyridazin-3-yl)boronic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.